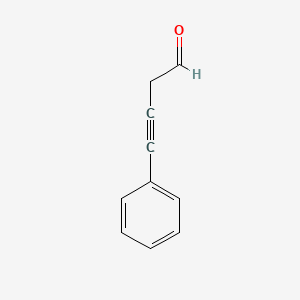

4-Phenylbut-3-ynal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62373-93-7 |

|---|---|

Molecular Formula |

C10H8O |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

4-phenylbut-3-ynal |

InChI |

InChI=1S/C10H8O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,5H2 |

InChI Key |

ITJYMDISVAMDTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylbut 3 Ynal: Advanced Approaches and Strategic Considerations

Retrosynthetic Analysis of 4-Phenylbut-3-ynal: Disconnection Strategies

A retrosynthetic analysis of this compound (C10H8O) reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections involve the carbon-carbon triple bond and the aldehyde functionality.

One common strategy involves disconnecting the C-C triple bond, leading back to phenylacetylene (B144264) and a suitable three-carbon synthon containing an aldehyde or a masked aldehyde group. This approach often utilizes cross-coupling reactions. Another key disconnection is at the formyl group, suggesting a precursor such as a primary alcohol or a halide that can be oxidized or formylated to yield the target aldehyde.

Convergent and Divergent Synthetic Routes to this compound

Both convergent and divergent strategies have been employed in the synthesis of this compound and its derivatives. A convergent approach, where different fragments of the molecule are synthesized separately and then combined, can be efficient for complex targets. For instance, the coupling of a pre-functionalized phenylacetylene derivative with a three-carbon aldehyde-containing fragment represents a convergent pathway.

Divergent synthesis, on the other hand, allows for the creation of a library of related compounds from a common intermediate. rsc.org For example, a common precursor could be functionalized in different ways to yield various substituted this compound analogues.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are a cornerstone in the synthesis of alkynes, offering high efficiency and broad substrate scope. numberanalytics.com

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). numberanalytics.comresearchgate.netnumberanalytics.com In the context of this compound synthesis, this typically involves the reaction of a phenylacetylene derivative with a suitable three-carbon electrophile bearing a protected or masked aldehyde.

A relevant example is the coupling of phenylacetylene with a vinyl halide, such as 2-iodo-2-propenol, followed by oxidation of the resulting enynyl alcohol to the corresponding α,β-unsaturated aldehyde. This method provides access to α-alkynyl acroleins, which are highly reactive intermediates.

Beyond the classic Sonogashira coupling, other palladium-mediated alkynylation reactions are valuable. These can include the direct C-H alkynylation of heterocycles or arenes, which offers a more atom-economical approach by avoiding the pre-functionalization required for traditional cross-coupling reactions. nih.gov Palladium-catalyzed direct ortho-alkynylation of arylalkylacid derivatives has also been reported, demonstrating the versatility of this approach for creating substituted alkynyl compounds. rsc.org

The success of palladium-catalyzed cross-coupling reactions often hinges on the careful selection of the catalyst system, ligands, and reaction conditions to achieve high selectivity and yield. numberanalytics.com The Sonogashira reaction, for example, traditionally employs a palladium catalyst, often with phosphine (B1218219) ligands, and a copper(I) co-catalyst. numberanalytics.comnumberanalytics.com

| Parameter | Details and Examples | Significance |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The choice of palladium source and its oxidation state can influence reaction initiation and catalytic turnover. nih.gov |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. numberanalytics.com |

| Ligands | Triphenylphosphine (PPh₃), other phosphines | Stabilize the palladium center, influence its reactivity, and prevent catalyst decomposition. Ligand choice can be critical for challenging substrates. |

| Base | Triethylamine (Et₃N), KOAc | Neutralizes the hydrogen halide formed during the reaction and can influence the rate of catalyst regeneration. nih.gov |

| Solvent | THF, Toluene (B28343) | The solvent can affect the solubility of reactants and catalysts, as well as the overall reaction rate and selectivity. nih.gov |

This table summarizes key parameters for optimizing palladium-catalyzed cross-coupling reactions for the synthesis of this compound and related compounds.

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder with Dienophiles, [2+2] Cycloadditions)

Formylation and Oxidation Strategies for Alkynyl Alcohol/Halide Precursors

An alternative and common approach to this compound involves the oxidation of a suitable precursor, such as 4-phenylbut-3-yn-1-ol (B158452). bldpharm.comchemicalbook.com This alcohol can be prepared through various methods, including the reaction of the lithium salt of phenylacetylene with ethylene (B1197577) oxide.

The oxidation of 4-phenylbut-3-yn-1-ol to the corresponding aldehyde can be achieved using a variety of modern oxidizing agents. Mild conditions are often preferred to avoid over-oxidation to the carboxylic acid or side reactions involving the alkyne functionality. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation are commonly employed for this transformation. For instance, the oxidation of 2-methylene-4-phenylbut-3-yn-1-ol to 2-methylene-4-phenylbut-3-ynal has been successfully carried out using Dess-Martin periodinane.

Another strategy involves the formylation of an alkynyl precursor. This can be achieved by reacting a metalated phenylacetylene derivative with a formylating agent.

Selective Oxidation Methodologies (e.g., Swern, Dess-Martin, PCC, TEMPO-mediated)

A primary and highly effective route to this compound involves the selective oxidation of its corresponding primary alcohol, 4-phenylbut-3-yn-1-ol. The key challenge is to oxidize the alcohol to an aldehyde without affecting the phenyl ring or the carbon-carbon triple bond, and crucially, to prevent over-oxidation to the carboxylic acid. masterorganicchemistry.com Several modern reagents and protocols are well-suited for this transformation. masterorganicchemistry.comalfa-chemistry.com

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at very low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. slideshare.netmissouri.edu The Swern oxidation is renowned for its mild conditions, which are ideal for sensitive substrates containing groups like alkynes. alfa-chemistry.com It reliably stops at the aldehyde stage because it is conducted under anhydrous conditions. umn.edu The reaction proceeds via an alkoxysulfonium ylide, which fragments to yield the aldehyde, dimethyl sulfide, and carbon oxides. missouri.eduorganicchemistrytutor.com Careful temperature control is essential to prevent the formation of byproduct mixed thioacetals. missouri.edu

Dess-Martin Periodinane (DMP) Oxidation : The Dess-Martin periodinane is a hypervalent iodine(V) reagent that provides a very mild, selective, and convenient method for oxidizing primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane (B109758) (CH2Cl2) and is often complete within a few hours. organic-chemistry.org DMP is highly chemoselective, leaving alkynes, vinyl ethers, and other sensitive groups untouched. wikipedia.org This makes it an excellent choice for the synthesis of this compound from its alcohol precursor. nih.gov

Pyridinium Chlorochromate (PCC) : PCC is a milder variant of chromium-based oxidants and is effective for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, especially in anhydrous solvents like dichloromethane. wikipedia.orgmasterorganicchemistry.comlibretexts.org It is more selective than Jones reagent. wikipedia.orgmsu.edu The reaction involves the formation of a chromate (B82759) ester, followed by an elimination step to form the carbonyl group. libretexts.orgorganicchemistrytutor.com While effective, the toxicity and disposal of chromium waste have led to its replacement by methods like Swern or DMP oxidations in many modern laboratory settings. slideshare.netumn.edu

TEMPO-mediated Oxidation : This catalytic system uses the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric co-oxidant. thieme-connect.com Common co-oxidants include sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide. organic-chemistry.orgrsc.org The active species is the oxoammonium ion, which is the actual oxidant of the alcohol. windows.net The reaction is highly chemoselective for primary alcohols and can be performed under mild, often biphasic, conditions. organic-chemistry.orggoogle.com This method is particularly attractive for industrial applications due to its catalytic nature and the use of inexpensive co-oxidants. rsc.org

Table 1: Comparison of Selective Oxidation Methods for Propargylic Alcohols Click on the headers to sort the table.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Anhydrous CH₂Cl₂, -78 °C | Mild, high yield, stops at aldehyde alfa-chemistry.comslideshare.net | Requires cryogenic temperatures, produces malodorous DMS missouri.edu |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, highly chemoselective, simple workup wikipedia.orgorganic-chemistry.org | Reagent is expensive and potentially explosive wikipedia.org |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temp | Readily available, stops at aldehyde masterorganicchemistry.comlibretexts.org | Toxic chromium byproduct, acidic nature libretexts.org |

| TEMPO-mediated | TEMPO (cat.), NaOCl | CH₂Cl₂/H₂O, 0 °C to RT | Catalytic, mild, suitable for scale-up organic-chemistry.orgrsc.org | Co-oxidant can sometimes cause side reactions windows.net |

Hydroformylation and Carbonylation Approaches to Alkynyl Aldehydes

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a double or triple bond, typically using carbon monoxide (CO) and hydrogen (H₂) with a transition metal catalyst. mt.comwikipedia.org Applying this directly to an alkyne like phenylacetylene to generate this compound presents significant challenges.

The primary difficulty is controlling regioselectivity. The hydroformylation of a terminal alkyne can produce two aldehyde isomers. For phenylacetylene, this would be this compound and its isomer, 2-phenylpropenal. Furthermore, the reaction conditions required for hydroformylation can also lead to the hydrogenation of the alkyne to an alkene, which can then undergo further hydroformylation, leading to a mixture of saturated and unsaturated aldehydes. jmcs.org.mx

While hydroformylation is a cornerstone of industrial chemistry for alkenes, its application to alkynes for the synthesis of specific alkynyl aldehydes like this compound is less common and requires highly specialized catalytic systems to overcome the selectivity issues. wikipedia.orgwiley-vch.de Palladium-catalyzed carbonylation reactions of phenylacetylene have also been studied, but these often lead to esters or ketones rather than the desired aldehyde, depending on the specific reaction conditions and coupling partners. researchgate.netacs.org

Strategies Involving Sequential Alkyne Functionalization and Aldehyde Introduction

A more reliable and controllable strategy for synthesizing this compound involves a stepwise approach. This typically begins with phenylacetylene and involves the sequential addition of a two-carbon unit that either contains or can be converted into the aldehyde functionality.

A common and robust pathway is:

Alkynylation : Phenylacetylene is deprotonated with a strong base, such as an organolithium reagent (e.g., n-BuLi), to form lithium phenylacetylide. This nucleophile is then reacted with a suitable two-carbon electrophile. A prime candidate for this electrophile is ethylene oxide. The ring-opening of ethylene oxide by the acetylide anion directly yields the carbon skeleton of 4-phenylbut-3-yn-1-ol.

Oxidation : The resulting primary propargylic alcohol, 4-phenylbut-3-yn-1-ol, is then selectively oxidized to the target aldehyde, this compound, using one of the mild methods described in section 2.2.2.1 (e.g., DMP or Swern oxidation). nih.govresearchgate.net

This sequential approach offers excellent control over the final structure, avoiding the regioselectivity problems inherent in direct hydroformylation.

Alternative and Emerging Synthetic Pathways

Recent advances in synthetic methodology have opened new avenues for the preparation of alkynyl aldehydes, focusing on efficiency, sustainability, and novel reactivity.

The synthesis of the precursor alcohol, 4-phenylbut-3-yn-1-ol, is fundamentally an organometallic process. The addition of a metallic phenylacetylide to an aldehyde is a classic C-C bond-forming reaction. wikipedia.org To obtain the specific precursor for this compound, the required carbonyl compound is formaldehyde (B43269).

The reaction can be mediated by various metals:

Lithium and Sodium Acetylides : Formed by reacting phenylacetylene with reagents like n-BuLi or sodium amide, these are highly reactive nucleophiles.

Grignard Reagents : Phenylacetylene can be converted to a Grignard reagent (phenylethynylmagnesium bromide) by reacting it with an alkyl Grignard reagent like ethylmagnesium bromide.

Zinc Acetylides : Dimethylzinc (Me₂Zn) can mediate the addition of phenylacetylene to aldehydes, offering a functional group-tolerant method. organic-chemistry.org

In each case, the reaction of the organometallic phenylacetylide with formaldehyde generates 4-phenylbut-3-yn-1-ol, which is then oxidized to this compound.

Modern synthetic chemistry is increasingly turning to light and electricity to drive reactions under mild conditions.

Photochemical Synthesis : Photoredox catalysis can be used to generate radical intermediates that participate in alkynylation reactions. For instance, visible light-induced methods can achieve the reductive alkynylation of aldehydes. acs.org While not a direct synthesis of this compound, these techniques point towards novel, light-driven pathways for creating the C-C bond between an alkyne and a carbonyl-containing fragment. rsc.orgnih.gov Photochemical methods have also been developed for the C-H alkynylation of ethers using hypervalent iodine reagents, suggesting future possibilities for direct functionalization pathways. researchgate.net

Electrochemical Synthesis : Electrochemistry offers a reagent-free method for activation. okayama-u.ac.jp Cathodic reduction can initiate the alkynylation of aldehydes with silyl-protected alkynes. okayama-u.ac.jpresearchgate.net This approach avoids the need for stoichiometric strong bases. okayama-u.ac.jp Furthermore, electrochemical methods can be used in the final step of a sequence, for example, in the electrochemical modification of the Corey-Fuchs reaction to produce terminal arylalkynes from aldehydes. beilstein-journals.org

Continuous flow chemistry, where reagents are mixed and reacted in a continuously flowing stream through small-diameter tubes or microreactors, offers significant advantages for scalability, safety, and efficiency. This technology is particularly well-suited for many of the reactions used to synthesize this compound.

For example, the oxidation of 4-phenylbut-3-yn-1-ol can be hazardous in large batches, especially with reagents like DMP. A flow reactor minimizes the volume of the reaction mixture at any given time, improving heat transfer and reducing safety risks. Similarly, photochemical reactions are ideal for flow chemistry, as the narrow channels of a microreactor ensure uniform irradiation of the reaction mixture, leading to higher efficiency and shorter reaction times compared to batch processes. researchgate.net The deoxygenative alkynylation of alcohols has been successfully demonstrated using flow photochemistry, highlighting the potential of this technology for synthesizing complex alkynes. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Formula |

|---|---|---|

| This compound | This compound | C₁₀H₈O |

| Phenylacetylene | Ethynylbenzene | C₈H₆ |

| 4-Phenylbut-3-yn-1-ol | 4-Phenylbut-3-yn-1-ol | C₁₀H₁₀O |

| Dess-Martin Periodinane | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | C₁₃H₁₃IO₈ |

| Pyridinium chlorochromate | Pyridinium chlorochromate | C₅H₆ClCrO₃N |

| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | C₉H₁₈NO |

| Dimethyl sulfoxide | Dimethyl sulfoxide | C₂H₆OS |

| Oxalyl chloride | Ethanedioyl dichloride | C₂Cl₂O₂ |

| Triethylamine | N,N-Diethylethanamine | C₆H₁₅N |

| Ethylene oxide | Oxirane | C₂H₄O |

| n-Butyllithium | n-Butyllithium | C₄H₉Li |

| Formaldehyde | Methanal | CH₂O |

| Dimethylzinc | Dimethylzinc | C₂H₆Zn |

| N-Chlorosuccinimide | 1-Chloropyrrolidine-2,5-dione | C₄H₄ClNO₂ |

Photochemical and Electrochemical Approaches

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Achieving high levels of selectivity is paramount in the synthesis of complex molecules like this compound. The presence of both an aldehyde and a terminal alkyne group necessitates precise control over reaction conditions to favor the desired transformation while minimizing side reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound synthesis, a key challenge is the selective transformation at either the aldehyde or the alkyne. For instance, in reactions involving nucleophilic addition, the aldehyde is typically more electrophilic and will react preferentially. However, certain catalysts can activate the alkyne for specific reactions, such as hydrofunctionalization, while leaving the aldehyde intact. The choice of reagents and catalysts is therefore critical in dictating the chemoselectivity of a given transformation.

Regioselectivity concerns the control of the position at which a reaction occurs. In the synthesis of derivatives of this compound, such as in annulation reactions to form more complex cyclic structures, regioselectivity is crucial. For example, in palladium-catalyzed annulations with polarized alkynes, the regioselectivity is dictated by the electronic nature of the substituents. smolecule.com The formation of a π-allylpalladium intermediate during the catalytic cycle can influence the position of nucleophilic attack, thereby controlling the final structure of the product. smolecule.com In cascade cyclization reactions involving alkynyl aldehydes, excellent regional selectivity has been achieved, affording exclusively C6 substituted pyrazolo[3,4-b]pyridines. mdpi.com

Stereoselectivity involves controlling the spatial orientation of the atoms in a molecule, leading to the preferential formation of one stereoisomer over another. While this compound itself is achiral, its subsequent reactions to form chiral centers demand stereoselective methods. The use of chiral auxiliaries, ligands, or catalysts can induce asymmetry and lead to the formation of enantiomerically enriched products. For instance, in the synthesis of chiral propargylic alcohols from related alkynyl aldehydes, N-heterocyclic carbene (NHC) catalysts have been employed to achieve high enantioselectivity. acs.org Similarly, the use of chiral auxiliaries like 4-(S)-isopropyl-l,3-thiazolidine-2-thione has demonstrated control over the stereochemistry in reactions involving related amide derivatives. soton.ac.uk

A summary of selective reactions involving alkynyl aldehydes and related compounds is presented below:

| Selectivity Type | Reaction Example | Catalyst/Reagent | Outcome |

| Chemoselectivity | Reductive deoxygenation of 1-en-4-yn-3-ols | FeF3 and TfOH | Selective deoxygenation to 1,4-enynes. rsc.org |

| Regioselectivity | Palladium-catalyzed annulation | Palladium(II) acetate (B1210297) and phosphine ligand | Regioselective formation of isoquinolinones. smolecule.com |

| Regioselectivity | Cascade 6-endo-dig cyclization | Silver, Iodine, or NBS | Excellent regional selectivity for C6 substitution. mdpi.com |

| Stereoselectivity | Asymmetric allylation | Titanium-based catalyst | High chemo- and stereo-selectivity. soton.ac.uk |

| Stereoselectivity | NHC-catalyzed annulation | Chiral N-heterocyclic carbene (NHC) | Enantioenriched γ-butyrolactones. acs.org |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves strategies to minimize waste, use safer solvents, and develop recyclable catalytic systems.

Solvent Minimization and Replacement Strategies

Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents. Green chemistry encourages the minimization of solvent use or the replacement of hazardous solvents with more environmentally benign alternatives.

Solvent-free, or neat, reactions represent an ideal scenario, reducing waste and simplifying purification. For instance, microwave-assisted solvent-free synthesis has been successfully employed in related reactions, such as the synthesis of hexahydrochromeno[4,3-b]pyrroles. researchgate.net Where solvents are necessary, the choice of solvent is critical. Water is an ideal green solvent due to its non-toxic and non-flammable nature. The use of water as a solvent has been demonstrated in the synthesis of 1,4-disubstituted 1,2,3-triazoles using a binuclear copper(II)–oxalate complex as a catalyst. nih.gov Other greener alternatives to conventional chlorinated solvents include ionic liquids and supercritical fluids, which can offer unique reactivity and easier product separation. For example, PdI2-catalyzed carbonylation reactions have been successfully carried out in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate. unipr.it

The following table summarizes solvent replacement strategies in related syntheses:

| Conventional Solvent | Green Alternative | Reaction Example | Reference |

| Dichloromethane, Toluene | Water | Synthesis of 1,4-disubstituted 1,2,3-triazoles | nih.gov |

| Tetrahydrofuran (THF) | N,N-dimethylacetamide (DMA) | PdI2-catalyzed carbonylation | unipr.it |

| Various organic solvents | Solvent-free (Microwave) | Synthesis of hexahydrochromeno[4,3-b]pyrroles | researchgate.net |

| N/A | Ionic Liquid (e.g., [bmim][BF4]) | PdI2-catalyzed carbonylation | unipr.it |

Catalyst Recyclability and Sustainability in Alkynyl Aldehyde Production

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity. From a green chemistry perspective, the development of recyclable catalysts is a key objective to reduce waste and cost.

Heterogeneous catalysts, which exist in a different phase from the reactants, are often more easily separated from the reaction mixture and recycled. For example, a palladium-thiourea-dppp complex has been developed as a recyclable catalyst for the carbonylative annulation of iodophenol acetates and acetylenes. nih.gov Similarly, polymer-supported catalysts, where the active catalytic species is anchored to a solid support, facilitate easy recovery and reuse.

Recent research has also focused on the use of catalysts derived from renewable resources or waste materials. This approach not only provides a sustainable source for catalysts but can also contribute to a circular economy. The development of catalysts that can be easily recycled without significant loss of activity is a critical step towards more sustainable chemical production.

Examples of recyclable catalysts used in related alkyne transformations are highlighted below:

| Catalyst | Support/System | Reaction Type | Recyclability | Reference |

| Palladium-thiourea-dppp complex | Heterogeneous | Carbonylative annulation | Easily separated from products | nih.gov |

| Binuclear copper(II)–oxalate complex | Homogeneous in water | Azide-alkyne cycloaddition | Not specified | nih.gov |

| P(DVB-IL)-Pd | Polymer-supported | Cross-coupling | Easily separated and recycled | nih.gov |

Chemical Reactivity and Transformation Pathways of 4 Phenylbut 3 Ynal

Reactions at the Aldehyde Moiety

The aldehyde group (–CHO) is a highly electrophilic center due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide range of nucleophiles and a focal point for condensation and redox reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for aldehydes. libretexts.org The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Carbon Nucleophile Additions (e.g., Grignard, Organolithium, Wittig, Horner-Wadsworth-Emmons)

The formation of new carbon-carbon bonds via the addition of carbon-based nucleophiles is a cornerstone of organic synthesis.

Grignard and Organolithium Reagents: These strong, carbon-centered nucleophiles readily attack the aldehyde carbonyl of 4-phenylbut-3-ynal. libretexts.org The reaction proceeds via a 1,2-addition mechanism to furnish, after an acidic workup, a secondary propargylic alcohol. masterorganicchemistry.com For example, the addition of an organolithium reagent to an aldehyde results in a secondary alcohol. masterorganicchemistry.com While specific studies on this compound are not prevalent, the reaction is analogous to the well-established addition of these reagents to other aldehydes. masterorganicchemistry.comlboro.ac.uk

| Reagent Type | General Reagent | Solvent | Product Class |

| Grignard | R-MgX | Diethyl ether, THF | Secondary Propargylic Alcohol |

| Organolithium | R-Li | Diethyl ether, THF | Secondary Propargylic Alcohol |

Wittig Reaction: The Wittig reaction provides a pathway to convert aldehydes into alkenes using a phosphorus ylide (Wittig reagent). wikipedia.org The reaction of this compound with a Wittig reagent, such as one generated from a triphenylphosphonium salt and a strong base, would yield a conjugated 1,3-enyne system. libretexts.org The stereochemical outcome (E- or Z-alkene) is highly dependent on the stability of the ylide used. numberanalytics.com Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a valuable alternative to the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org This method is renowned for its high stereoselectivity, typically producing the (E)-alkene with high fidelity. wikipedia.orgorganic-chemistry.org The reaction of this compound with a stabilized phosphonate ester, under basic conditions (e.g., NaH, NaOMe), would generate a 1,3-enyne with a trans-configured double bond. nrochemistry.comtcichemicals.com A significant advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.org

Heteroatom Nucleophile Additions (e.g., Alcohol, Amine, Thiol)

Nucleophiles containing heteroatoms such as oxygen, nitrogen, and sulfur also readily add to the aldehyde group.

Alcohol Addition: In the presence of an acid or base catalyst, alcohols add reversibly to the aldehyde of this compound to form a hemiacetal. If excess alcohol is present, a second addition can occur to form a more stable acetal, which can serve as a protecting group for the aldehyde functionality.

Amine Addition: Primary amines react with this compound in an acid-catalyzed process to form an imine (also known as a Schiff base), following the initial addition to create a carbinolamine intermediate which then dehydrates. libretexts.org Secondary amines react similarly to yield an enamine, provided there are protons on the alpha-carbon; since this compound lacks α-protons adjacent to the carbonyl, the reaction with a secondary amine would primarily lead to the formation of an unstable iminium ion. libretexts.orgorgoreview.com

Thiol Addition: Thiols react with aldehydes in a manner analogous to alcohols. The addition of a thiol to this compound, typically under acid catalysis, would first form a hemithioacetal. With excess thiol, the reaction proceeds to form a stable thioacetal. Thioacetals are useful intermediates in organic synthesis.

Asymmetric Nucleophilic Additions and Chiral Induction in Aldehyde Transformations

The synthesis of enantiomerically pure propargylic alcohols is of significant interest. Asymmetric addition of organometallic reagents to the aldehyde of this compound can be achieved using chiral catalysts or auxiliaries. A common strategy involves the use of a chiral ligand, such as (S)-BINOL, in combination with a titanium(IV) isopropoxide catalyst for the addition of Grignard reagents to aldehydes. organic-chemistry.org This approach can achieve high levels of enantioselectivity, producing chiral secondary alcohols. organic-chemistry.orgnih.gov Such methods are designed to control the facial selectivity of the nucleophilic attack on the planar carbonyl group, leading to one enantiomer in preference to the other. libretexts.org Another approach involves the biocatalytic deracemization of the racemic alcohol products using whole-cell systems like Candida parapsilosis, which can selectively oxidize one enantiomer, leaving the other in high enantiomeric purity. researchgate.net

| Reaction | Chiral System Example | Typical Outcome |

| Asymmetric Grignard Addition | (S)-BINOL / Ti(Oi-Pr)4 | High enantiomeric excess (>90% ee) of the corresponding chiral secondary alcohol. organic-chemistry.org |

| Asymmetric Organolithium Addition | Chiral Ligand / Metal Alkoxide | Formation of enantiomerically enriched secondary alcohols. |

| Biocatalytic Resolution | Candida parapsilosis ATCC 7330 | Selective oxidation of one enantiomer of the racemic alcohol product, yielding the unreacted enantiomer in high purity. researchgate.net |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Mannich)

Condensation reactions involve the coupling of two molecules, often with the elimination of a small molecule like water.

Aldol Condensation: In a crossed or Claisen-Schmidt aldol condensation, this compound can act as the electrophilic partner because it lacks α-hydrogens and cannot form an enolate itself. It would react with an enolate generated from a different aldehyde or a ketone (e.g., acetone) under basic or acidic conditions to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated product.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an "active methylene" group (a CH2 group flanked by two electron-withdrawing groups). numberanalytics.comsciforum.net this compound would react with reagents like diethyl malonate or malononitrile (B47326) in the presence of a weak base catalyst (e.g., piperidine) to yield a new, highly conjugated carbon-carbon double bond. thermofisher.comorganic-chemistry.org The reaction proceeds via nucleophilic addition of the carbanion from the active methylene (B1212753) compound to the aldehyde, followed by dehydration. numberanalytics.com

Mannich Reaction: The classic Mannich reaction is a three-component condensation of an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound with an acidic proton (usually an enolizable carbonyl compound). adichemistry.comnumberanalytics.com Since this compound lacks the requisite α-hydrogens, it cannot function as the enolizable carbonyl component in a standard Mannich reaction. libretexts.orgorgoreview.com

Redox Transformations of the Aldehyde Group (e.g., Selective Reduction to Alcohol, Oxidation to Carboxylic Acid)

The aldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.

Selective Reduction to Alcohol: The aldehyde group can be selectively reduced to a primary alcohol without affecting the alkyne functionality. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are ideal for this transformation, yielding 4-phenylbut-3-yn-1-ol (B158452). testbook.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this but carry a higher risk of reacting with other functional groups if present. Zinc-catalyzed reductions have also been shown to be effective for the selective reduction of aldehydes, tolerating sensitive groups like alkynes. nih.gov

Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-phenylbut-3-ynoic acid. Several methods are available for this transformation. The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) buffered with a phosphate, is a mild and efficient method that is tolerant of other functional groups like alkynes. Other classic reagents for aldehyde oxidation include Tollens' reagent ([Ag(NH₃)₂]⁺) and Jones reagent (CrO₃ in aqueous sulfuric acid), though the latter is performed under harsh acidic conditions. Palladium-catalyzed oxidative carbonylations can also lead to carboxylic acid derivatives under specific conditions. unipr.itmdpi.com

Reactions at the Alkynyl Moiety

The carbon-carbon triple bond in this compound is a site of rich chemical reactivity, susceptible to a variety of transformations including transition metal-catalyzed reactions, electrophilic additions, and radical processes.

Transition Metal-Catalyzed Alkyne Transformations

Transition metals play a pivotal role in activating the alkyne bond of this compound, enabling a diverse range of synthetic transformations. dicp.ac.cnnih.gov Catalysts based on palladium, rhodium, nickel, and gold are commonly employed to facilitate these reactions. vulcanchem.comsmolecule.com

Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne triple bond.

Hydration: The addition of water to the alkyne can be catalyzed by mercury, gold, or other transition metals to yield ketones. In the case of this compound, hydration would be expected to produce 4-phenylbut-3-en-2-one. sigmaaldrich.com

Hydroamination: The addition of an N-H bond from an amine across the alkyne is a powerful method for synthesizing nitrogen-containing compounds. rsc.org For instance, ruthenium-mediated hydroamination of acylarylamines with ethynylbenzene produces 4-substituted 2-phenylquinolines. thieme-connect.de Rhodium catalysts can be used for the hydroamination of internal alkynes to yield N-allyl indolines and branched N-allylic amines. researchgate.net

Hydroboration: The addition of a boron-hydrogen bond to the alkyne, followed by oxidation, is a standard method for the anti-Markovnikov hydration of alkynes, leading to aldehydes. thieme.de Hydroboration of this compound would likely proceed with high regioselectivity to place the boron atom at the carbon distal to the phenyl group. Subsequent oxidation would yield the corresponding vinylborane (B8500763) and ultimately, after oxidation, a β-hydroxy aldehyde.

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. numberanalytics.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. adcreview.comorganic-chemistry.org This reaction is known for its efficiency and wide substrate scope. rsc.orgglenresearch.com The terminal alkyne of this compound can react with various azides in the presence of a copper(I) catalyst to form triazole derivatives. rsc.orgresearchgate.net

Diels-Alder Reaction: While alkynes are not typical dienophiles in the classical Diels-Alder reaction, they can participate in [4+2] cycloadditions with highly reactive dienes. numberanalytics.com For instance, this compound can act as a dienophile in N-heterocyclic carbene (NHC)-catalyzed asymmetric [2+4] cycloadditions to produce chiral cyclohexenes. vulcanchem.com An intramolecular Diels-Alder reaction of an alkynol segment onto a furan (B31954) ring has been used to synthesize 3,4-disubstituted 5-hydroxy indoles. nih.gov

[2+2] Cycloadditions: These reactions involve the combination of two double or triple bonds to form a four-membered ring. researchgate.net Rhodium catalysts, for example, can mediate [2+2+2] cycloadditions of alkynes and alkenes to form six-membered rings. smolecule.com

Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. vulcanchem.com For example, the palladium-catalyzed Sonogashira coupling of benzoyl chloride with phenylacetylene (B144264) produces a propargyl ketone. researchgate.net

Suzuki-Miyaura Coupling: This involves the reaction of an organoboron compound with an organohalide. While typically used for sp2-sp2 coupling, it can be adapted for alkynes. vulcanchem.com

Tandem Processes: The reactivity of this compound allows for sequential reactions in one pot. uio.no For instance, a palladium-catalyzed cascade involving allylic amination, intramolecular hydroamination, and isomerization of an enynol has been developed to synthesize 1,2,5-trisubstituted pyrroles. lookchem.com Nickel-catalyzed reductive couplings of aldehydes and alkynes have also been studied, with crossover experiments providing mechanistic insights. acs.org

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydroboration)

Electrophilic Additions to the Alkyne

The electron-rich alkyne triple bond is susceptible to attack by electrophiles. A proposed mechanism for an electrophilic cyclization of a related compound involves the attack of an electrophile on the alkyne. core.ac.uk The reaction of 1-(4-phenylphenacyl)-1,10-phenanthrolinium N-ylide with activated alkynes proceeds via a [3+2] cycloaddition. mdpi.com

Alkyne Activation and Radical Reactions

Activation of the alkyne C-H bond is a key step in many transformations. researchgate.net The generation of metalated terminal alkynes followed by electrophilic addition is a common strategy. researchgate.net Radical reactions involving alkynes are less common but can be initiated by radical initiators or photochemically.

Data Tables

Table 1: Transition Metal-Catalyzed Reactions of the Alkynyl Moiety

| Reaction Type | Catalyst/Reagents | Product Type |

| Hydroamination | Ruthenium, Rhodium | Nitrogen-containing heterocycles, N-allylic amines thieme-connect.deresearchgate.net |

| Hydroboration | Borane reagents (e.g., BH3) | Vinylboranes, β-hydroxy aldehydes thieme.de |

| [4+2] Cycloaddition | N-Heterocyclic Carbene (NHC) | Chiral cyclohexenes vulcanchem.com |

| [2+2+2] Cycloaddition | Rhodium(I) complexes | Substituted six-membered rings smolecule.com |

| Sonogashira Coupling | Palladium/Copper | Aryl/vinyl-substituted alkynes vulcanchem.comresearchgate.net |

| Tandem Cyclization | Palladium | Substituted pyrroles lookchem.com |

Table 2: Cycloaddition Reactions of the Alkynyl Moiety

| Reaction Name | Reactant Partner | Product Type |

| Azide-Alkyne "Click" Chemistry | Organic Azides | 1,2,3-Triazoles adcreview.comorganic-chemistry.orgrsc.org |

| Diels-Alder Reaction | Dienes | Cyclohexene derivatives vulcanchem.comnumberanalytics.com |

| [2+2] Cycloaddition | Alkenes/Alkynes | Four-membered rings smolecule.comresearchgate.net |

Concerted Reactions and Pericyclic Processes Involving Both Functional Groups

The unique structure of this compound, featuring a conjugated system comprising an aldehyde and an alkyne, predisposes it to participate in concerted reactions, where bond breaking and formation occur in a single, coordinated step. egyankosh.ac.in These reactions often proceed through a cyclic transition state and are known as pericyclic reactions. egyankosh.ac.inmsu.edu They are distinguished by their high stereospecificity and relative insensitivity to solvent changes or the presence of radical or ionic initiators. msu.edu The primary classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu

For α,β-unsaturated aldehydes, a class to which this compound belongs, cycloaddition reactions are particularly relevant. In organocatalyzed transformations, the aldehyde can be converted into a reactive dienamine intermediate. acs.orgnih.gov Depending on the specific substrate and reaction conditions, this intermediate can engage in various cycloadditions. For instance, a hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, can occur when the dienamine reacts with a suitable dienophile. acs.orgnih.gov This process involves the dienamine acting as the four-electron component. thieme-connect.de The reaction pathway, however, is sensitive to substituents; for example, the nature of the group at the alpha position of an enal can determine whether a standard vinylogous reaction or a [4+2] cycloaddition takes place. nih.gov

Computational studies and experimental results on related ynals and enals have shown that they can undergo formal [2+2], [3+2], and [5+2] cycloadditions, often facilitated by specific organocatalysts or metal catalysts. acs.org Rhodium catalysts, for example, can facilitate [2+2+2] cycloadditions involving alkynes and alkenes to form six-membered rings. smolecule.com While these reactions highlight the potential of the dual functionality within this compound to engage in concerted pathways, the specific outcomes are highly dependent on the chosen catalytic system and reaction partners.

Mechanistic Elucidation of Key Transformations of this compound

Understanding the precise sequence of steps, or mechanism, through which this compound transforms is critical for controlling reaction outcomes and developing new synthetic methods. This involves kinetic studies to identify the slowest, rate-determining step, the characterization of transient intermediates and transition states, and the detailed analysis of catalytic cycles.

Kinetic Studies and Rate Determining Steps

In the context of transformations involving ynals, significant insights have come from studies on nickel-catalyzed intramolecular reductive couplings. For the reductive coupling of an ynal using a nickel catalyst and a silane (B1218182) reducing agent, initial rate analyses provided key mechanistic data. acs.org These studies revealed that the reaction is first-order with respect to the concentrations of both the ynal substrate and the nickel catalyst, but zeroth-order with respect to the silane concentration. acs.org

This kinetic profile strongly suggests that the silane is not involved in the rate-determining step of the reaction. acs.org Instead, the rate is dictated by a step that involves one molecule of the ynal and one molecule of the nickel catalyst. acs.org Further mechanistic work, supported by these kinetics, points to the oxidative cyclization of the ynal with the Ni(0) catalyst to form a nickelacycle intermediate as the rate-determining step. acs.orgumich.edu

Table 1: Kinetic Data for Nickel-Catalyzed Ynal Reductive Coupling

| Reactant | Reaction Order | Implication |

|---|---|---|

| Ynal | First | Involved in the rate-determining step. acs.org |

| Nickel Catalyst | First | Involved in the rate-determining step. acs.org |

Identification of Reaction Intermediates and Transition States

The pathway from reactants to products is populated by transient species known as intermediates and high-energy structures known as transition states. Their identification, often achieved through a combination of spectroscopy, crossover experiments, and computational modeling, is fundamental to understanding a reaction mechanism.

Reaction Intermediates: In metal-catalyzed reactions of this compound and related compounds, several types of intermediates have been proposed or identified:

Metallacycles: In nickel-catalyzed aldehyde-alkyne couplings, the formation of a five-membered oxanickelacycle via oxidative cyclization is a key intermediate. acs.orgumich.edu This species is formed from the Ni(0) catalyst and the ynal. acs.org Dimeric forms of these metallacycles have also been considered to explain certain experimental observations like product crossover. acs.org

Acylpalladium Intermediates: In palladium-catalyzed carbonylation reactions of alkynes, acylpalladium species are crucial intermediates formed from the alkyne, carbon monoxide, and the palladium catalyst. mdpi.com

Coordinated Intermediates: In a silver-catalyzed annulation reaction of an alkynyl aldehyde, the mechanism is believed to proceed through an initial condensation to form an imine-like intermediate, which then coordinates to the silver catalyst before cyclizing. mdpi.com

Dienamine Intermediates: In organocatalyzed reactions, the aldehyde functionality reacts with a secondary amine catalyst (like proline or morpholine) to form a nucleophilic dienamine intermediate, which is the key species that engages in subsequent cycloaddition or conjugate addition reactions. acs.orgnih.govresearchgate.net

Transition States: The transition state represents the highest energy point along a reaction coordinate. While too fleeting to be observed directly, its structure can be inferred and modeled computationally.

σ-Bond Metathesis Transition State: For nickel-catalyzed reductive couplings using silanes, computational studies have detailed the transition state for the σ-bond metathesis step. This involves a four-coordinated, square planar nickel center where the hydrogen and silicon atoms of the silane interact with the oxygen and nickel atoms of the metallacycle, respectively. acs.org

Cyclic Transition States: Pericyclic reactions, by definition, proceed through cyclic transition states where the reorganization of electrons occurs in a concerted fashion. egyankosh.ac.in The geometry of these transition states determines the stereochemical outcome of the reaction. thieme-connect.de

Catalytic Cycle Analysis in Metal-Mediated Transformations of this compound

Nickel-Catalyzed Reductive Coupling: A well-studied example is the nickel-catalyzed reductive coupling of ynals. acs.orgumich.edu The proposed catalytic cycle provides a clear picture of the catalyst's role.

Oxidative Cyclization: A Ni(0) complex reacts with the aldehyde and alkyne groups of the ynal in a concerted fashion. This is the rate-determining step, forming a five-membered oxanickelacycle(II) intermediate. acs.orgumich.edu

Reduction Step: The nickelacycle then reacts with the reducing agent (e.g., a silane). This can occur via a σ-bond metathesis mechanism, which transfers a hydride to the nickel center and the silyl (B83357) group to the oxygen, forming a nickel(II) hydride intermediate. acs.org

Reductive Elimination: The final C-H bond is formed through reductive elimination from the nickel(II) hydride, yielding the silyl-protected allylic alcohol product and regenerating the active Ni(0) catalyst, which can then begin a new cycle. umich.edu

Table 2: Simplified Catalytic Cycle for Nickel-Mediated Ynal Coupling

| Step | Description | Catalyst State Change |

|---|---|---|

| 1. Oxidative Cyclization | Ni(0) reacts with the ynal to form a metallacycle. | Ni(0) → Ni(II) |

| 2. σ-Bond Metathesis | The metallacycle reacts with the silane reducing agent. | Ni(II) → Ni(II)-H |

Palladium and Silver-Catalyzed Transformations: Similar analyses apply to other metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling: The general cycle involves an oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent, and concluding with a reductive elimination that forms the C-C bond and regenerates the Pd(0) catalyst. uni-muenchen.de

Silver-Catalyzed Annulation: A proposed cycle involves coordination of the silver salt to the alkyne, which activates it for a 6-endo-dig intramolecular cyclization, followed by demetallation to release the product and regenerate the silver catalyst. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques for Elucidating the Structure and Reactivity of 4 Phenylbut 3 Ynal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, a deeper analysis requires multidimensional techniques.

Two-dimensional (2D) NMR experiments are crucial for establishing the covalent framework and spatial arrangement of atoms in 4-Phenylbut-3-ynal. By correlating nuclear spins through chemical bonds or through space, these techniques resolve ambiguities that may arise from 1D spectra.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). For this compound, a COSY spectrum would be expected to show a key correlation between the protons of the C2 methylene (B1212753) group and the aldehydic proton at C1, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. acs.org It provides a direct link between a specific proton and the carbon to which it is bonded. core.ac.uk An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the C2-H₂ group to the ¹³C signal of the C2 carbon, and likewise for the C1 aldehyde proton and its corresponding carbon. core.ac.uk

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for mapping longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²J or ³J). acs.org This is particularly useful for identifying quaternary carbons (which are invisible in HSQC) and linking different spin systems. core.ac.uk In this compound, HMBC would show correlations from the C2 protons to the aldehyde carbon (C1), the alkyne carbon (C3), and the other alkyne carbon (C4). Furthermore, correlations from the aromatic protons to the alkyne carbon C4 would firmly establish the connection of the phenyl ring to the butynal chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. acs.org For a flexible molecule like this compound, NOESY could provide insights into its preferred conformation in solution by revealing spatial proximities between the aromatic protons and the protons on the aliphatic chain.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be confirmed and assigned using the described 2D NMR techniques.

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| C1 (-CHO) | 9.8 (t) | 200.5 | COSY: with C2-H₂. HMBC: with C2-H₂. |

| C2 (-CH₂-) | 2.8 (dt) | 44.0 | COSY: with C1-H. HSQC: with C2-H. HMBC: with C1-H, C3, C4. |

| C3 (-C≡) | - | 88.0 | HMBC: with C2-H₂. |

| C4 (≡C-Ph) | - | 81.0 | HMBC: with C2-H₂, C6/C10-H. |

| C5 (ipso-C) | - | 122.0 | HMBC: with C6/C10-H. |

| C6/C10 (ortho-C) | 7.4 (m) | 132.0 | HSQC: with C6/C10-H. HMBC: with C4, C8. |

| C7/C9 (meta-C) | 7.3 (m) | 128.5 | HSQC: with C7/C9-H. HMBC: with C5. |

| C8 (para-C) | 7.35 (m) | 129.0 | HSQC: with C8-H. HMBC: with C6/C10. |

Note: Predicted values are based on standard functional group chemical shifts and data from analogous structures. 't' = triplet, 'dt' = doublet of triplets, 'm' = multiplet.

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. bhu.ac.in For this compound, DNMR could be employed to investigate the rotational dynamics around its single bonds. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of signals as the molecule transitions from a state of fast rotation (leading to averaged signals at high temperature) to slow rotation (where distinct signals for different conformers may appear at low temperature). nist.gov This analysis can provide the activation energy (ΔG‡) for bond rotation, offering quantitative insight into the molecule's flexibility and the energy barriers between different spatial arrangements.

While solution-state NMR provides information about a molecule's average structure, solid-state NMR (ssNMR) can characterize its structure in a crystalline or amorphous solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. acs.org For this compound, ssNMR could be used to:

Identify the presence of different polymorphs (different crystalline forms), which may exhibit distinct chemical shifts due to variations in crystal packing.

Characterize the conformation of the molecule as it exists in the crystal lattice.

Study intermolecular interactions, such as π-stacking of the phenyl rings, by observing their effect on the carbon chemical shifts. capes.gov.br

Investigate the dynamics in the solid state, such as phenyl ring flips, which can be detected by specific ssNMR experiments. acs.orgacs.org

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Mass Spectrometry (MS) for Molecular Structure and Reaction Monitoring

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact mass of the molecular ion, which can be used to deduce its elemental composition. For this compound, the molecular formula is C₁₀H₈O. The theoretical (monoisotopic) exact mass can be calculated with high precision.

HRMS Data for this compound

| Molecular Formula | Theoretical Exact Mass [M] | Theoretical Exact Mass [M+H]⁺ |

|---|

An experimental HRMS measurement yielding a mass that matches this theoretical value would unequivocally confirm the elemental formula of the compound. mit.edu

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). mdpi.comchemrxiv.org The fragmentation pattern is highly characteristic of the molecule's structure and can be used for confirmation and detailed structural analysis.

For this compound, the molecular ion ([C₁₀H₈O]⁺˙) would likely undergo fragmentation based on the stability of the resulting fragments. Key expected fragmentation pathways include:

Loss of the aldehyde group: Cleavage of the C1-C2 bond could lead to the loss of a formyl radical (•CHO, 29 Da), resulting in a [C₉H₇]⁺ ion at m/z 115.

Formation of the tropylium (B1234903) ion: A common fragmentation for alkylbenzene derivatives is rearrangement to the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.

Loss of acetylene (B1199291): Cleavage could result in the loss of acetylene (C₂H₂, 26 Da), leading to characteristic fragments.

Phenyl Cation: The formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 is also a common pathway.

Plausible MS/MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 144 | [C₁₀H₈O]⁺˙ | C₁₀H₈O | Molecular Ion (Precursor) |

| 115 | [C₉H₇]⁺ | C₉H₇ | Loss of •CHO (29 Da) |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion |

This fragmentation data provides a structural fingerprint that confirms the connectivity of the phenyl group, the alkyne, and the aldehyde moiety.

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₈O |

| 4-phenylbut-3-yn-1-ol (B158452) | C₁₀H₁₀O |

| 4-phenylbut-3-yn-2-one | C₁₀H₈O |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for assessing the purity of a sample and for identifying and quantifying the compound within complex mixtures.

In GC-MS, the sample is vaporized and separated based on volatility and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio (m/z) data, effectively a molecular fingerprint. For this compound, GC-MS can confirm its identity and purity by matching its retention time and mass spectrum against a known standard. The fragmentation pattern observed in the mass spectrum, resulting from electron ionization (EI), is unique to the molecule's structure and provides high confidence in its identification. For instance, in the analysis of related compounds, GC-MS has been used to confirm product identities after synthesis. The analysis of complex mixtures, such as volatile organic compounds from environmental or biological sources, heavily relies on the high resolving power of techniques like two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToFMS). copernicus.orgcopernicus.org

LC-MS is employed for less volatile or thermally sensitive compounds. The separation occurs in the liquid phase, followed by ionization and mass analysis. LC-MS is particularly useful for monitoring the progress of reactions involving this compound in solution, allowing researchers to track the consumption of reactants and the formation of products over time.

Purity assessment is a critical application of these hyphenated techniques. Mass spectrometry-facilitated peak purity analysis can be performed using modern single quadrupole mass spectrometers. chromatographyonline.com This involves comparing the mass spectra acquired across a single chromatographic peak (e.g., at the front, apex, and tail). chromatographyonline.com If the peak is pure, the mass spectra will be consistent throughout. Any co-eluting impurity would likely have a different mass and would be detected, thus revealing the impurity of the peak. chromatographyonline.com

| Parameter | Example Value/Condition | Purpose |

|---|---|---|

| Column | DB-VRX (30m, 0.25mm I.D., 1.4 µm film) | Separates compounds based on volatility and polarity. copernicus.org |

| Injector Temperature | 260 °C | Ensures rapid vaporization of the sample. oiv.int |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. oiv.int |

| Oven Program | Start at 50°C, ramp 10 °C/min to 300 °C | Controls the separation by adjusting compound volatility. oiv.int |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Fragments molecules for structural identification. |

| MS Detector | Quadrupole or Time-of-Flight (ToF) | Separates and detects ions based on their m/z ratio. copernicus.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and bonding within a molecule. spectroscopyonline.comjkps.or.kr IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. msu.edu Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light (usually from a laser) resulting from vibrations that cause a change in the molecule's polarizability. jkps.or.kr A key principle is mutual exclusion: vibrations that are strong in IR spectra are often weak or absent in Raman spectra, and vice versa, particularly in molecules with a center of symmetry. spectroscopyonline.com

For this compound, these techniques are essential for identifying its two key functional groups: the aldehyde and the alkyne.

Vibrational Mode Assignment and Interpretation for Alkynyl and Aldehyde Moieties

The vibrational spectrum of this compound contains characteristic bands that can be assigned to specific stretching and bending modes of its functional groups.

Alkynyl Moiety (-C≡C-) : The carbon-carbon triple bond stretch (νC≡C) typically appears as a sharp, moderately weak band in the IR spectrum in the range of 2100-2250 cm⁻¹. caltech.eduutdallas.edu Its intensity in the IR is often low because the C≡C bond is not highly polar. utdallas.edu However, this vibration usually produces a strong signal in the Raman spectrum due to the significant change in polarizability during the stretch.

Aldehyde Moiety (-CHO) : This group gives rise to several distinct and strong IR absorptions.

The carbonyl stretch (νC=O) is one of the most prominent features in the IR spectrum, appearing as a very strong, sharp band. utdallas.edu For typical aliphatic aldehydes, this band is found around 1720-1740 cm⁻¹. msu.edu However, in this compound, the carbonyl group is conjugated with the alkyne and phenyl ring system. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency to the 1685-1710 cm⁻¹ range. vscht.czwpmucdn.com

The aldehyde C-H stretch (νC-H) is also highly characteristic. It typically appears as a pair of medium-intensity bands, one near 2800-2900 cm⁻¹ and another, often a distinct shoulder, near 2700-2750 cm⁻¹. caltech.eduutdallas.eduvscht.cz The presence of this lower-frequency C-H stretch is a reliable indicator of an aldehyde functional group. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Aldehyde (-CHO) | C=O Stretch (conjugated) | 1685 - 1710 vscht.czwpmucdn.com | Strong utdallas.edu | Medium |

| C-H Stretch | 2700 - 2750 and 2800 - 2900 caltech.edu | Medium utdallas.edu | Medium | |

| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2250 caltech.edu | Weak to Medium utdallas.edu | Strong |

| Phenyl (C₆H₅-) | Aromatic C-H Stretch | 3000 - 3100 vscht.cz | Medium | Strong |

| Aromatic C=C Stretch | ~1475, ~1600 caltech.edu | Medium to Weak | Strong |

In-situ IR/Raman for Real-Time Reaction Monitoring and Mechanistic Insights

The ability to perform IR and Raman spectroscopy in situ (i.e., directly within a reacting vessel) provides a powerful window into chemical transformations as they occur. irdg.orgspectroscopyonline.com By using fiber-optic probes, spectra can be collected continuously and non-invasively, eliminating the need for sample extraction which can disturb the reaction. irdg.orgresearchgate.net

For reactions involving this compound, in situ monitoring allows for the tracking of key species in real time. For example, in a reaction where the alkyne is consumed, the intensity of the characteristic C≡C Raman band (~2100 cm⁻¹) would decrease over time. irdg.org Similarly, if the aldehyde group is transformed, the disappearance of the strong C=O IR band can be monitored. researchgate.net

This real-time data is invaluable for several reasons:

Kinetic Analysis : By plotting the concentration of reactants or products (proportional to their peak intensities) versus time, detailed reaction kinetics, including reaction rates and activation energies, can be determined. researchgate.net

Mechanistic Elucidation : The detection of transient intermediates, which may only exist for short periods, can provide direct evidence for a proposed reaction mechanism. spectroscopyonline.com

Process Optimization : It enables the precise determination of reaction endpoints and helps in optimizing conditions like temperature, pressure, or catalyst loading for improved yield and efficiency. irdg.org

For example, in situ Raman spectroscopy has been successfully used to monitor polymerization reactions by tracking the disappearance of the C=C monomer band, and in situ FTIR is a powerful tool for studying reactions involving isocyanates by observing the distinct changes in the N=C=O and C=O absorption bands. irdg.orgresearchgate.net This same methodology is directly applicable to studying the rich chemistry of this compound.

X-ray Diffraction Studies of Crystalline this compound Derivatives or Co-crystals for Definitive Structural Determination

While spectroscopic methods provide evidence for connectivity and functional groups, single-crystal X-ray diffraction (XRD) offers the most definitive and unambiguous determination of a molecule's three-dimensional structure. This technique requires the compound to be in a crystalline form. If this compound itself does not readily form high-quality crystals, its derivatives or co-crystals often can.

In the study of related compounds, X-ray crystallography has been essential for confirming the structures of newly synthesized molecules, especially when complex stereochemistry is involved. mdpi.comunipr.it For example, the structure of a pyrazolo[3,4-b]pyridine derivative, synthesized from an alkynyl aldehyde, was unequivocally confirmed by single-crystal X-ray diffraction analysis performed on a Bruker Smart APEX CCD area detector diffractometer. mdpi.com This method provides the ultimate proof of structure that is often required for publication in high-impact scientific journals and for patent applications.

Advanced Chromatographic Techniques for Separation, Purification, and Quantitative Analysis (e.g., Chiral HPLC for Enantiomeric Purity)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantitative analysis of organic compounds like this compound. Advanced applications of HPLC, particularly chiral chromatography, are vital when dealing with stereoisomers.

While this compound itself is not chiral, many of its reactions can generate chiral products containing one or more stereocenters. Since enantiomers (non-superimposable mirror images) often have drastically different biological activities, it is crucial to be able to separate them and determine the enantiomeric excess (ee) of a reaction product. csfarmacie.cz

Chiral HPLC accomplishes this by using a chiral stationary phase (CSP). csfarmacie.cz These phases are themselves enantiomerically pure and interact differently with the two enantiomers of an analyte, leading to different retention times and thus, separation. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are widely used and offer excellent selectivity for a broad range of compounds. chromatographyonline.com The choice of the chiral selector, mobile phase, and temperature can be optimized to achieve baseline separation of the enantiomers. chromatographyonline.com

For example, the enantiomeric excess of products from asymmetric reactions can be determined using a Daicel Chiralpak AD-H column, with a mobile phase like a 9:1 mixture of hexanes and isopropanol, monitoring the eluent with a UV detector. This allows for the precise quantification of each enantiomer, which is critical in the development of asymmetric syntheses.

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Daicel Chiralpak AD-H (4.6 x 250 mm) | Chiral Stationary Phase for enantiomeric separation. |

| Mobile Phase | 9:1 Hexanes:Isopropanol | Eluent system that carries the sample and influences separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |

| Temperature | 25 °C (or variable) | Affects separation selectivity and efficiency. chromatographyonline.com |

| Detection | UV-VIS at 220 nm | Monitors the elution of UV-active compounds like those with a phenyl group. |

Theoretical and Computational Investigations of 4 Phenylbut 3 Ynal

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. libretexts.org For 4-Phenylbut-3-ynal, the key rotational freedom is around the C-C single bond between the methylene (B1212753) (-CH₂-) group and the aldehyde.

A computational scan of the dihedral angle (O=C-C-C) would generate a potential energy surface (PES). This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers to rotation (transition states). scholaris.ca The analysis would likely show that conformers minimizing steric hindrance between the phenyl group and the large oxygen atom of the aldehyde are energetically favored.

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the lowest energy path a reaction follows from reactants to products.

For any proposed reaction involving this compound, such as a nucleophilic addition to the aldehyde or a cyclization reaction, computational methods can be used to locate the transition state (TS)—the highest energy point along the reaction pathway. The TS structure provides invaluable information about the geometry of the activated complex.

Once a TS is located and confirmed (by a frequency calculation showing exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. scm.comgaussian.com An IRC analysis traces the reaction pathway downhill from the transition state, confirming that it connects the intended reactants and products. researchgate.netgithub.io This provides a detailed map of the reaction, including the activation energy barrier, which is crucial for predicting reaction rates and understanding the mechanism. For instance, modeling the addition of a hydride (H⁻) to the aldehyde would allow for the calculation of the activation energy for its reduction to an alcohol.

Solvent Effects in Computational Chemistry and Their Influence on Reactivity

In computational chemistry, accounting for the solvent is critical for accurately predicting the behavior of molecules in solution. mdpi.com Solvents can significantly alter reaction thermodynamics and kinetics by stabilizing or destabilizing reactants, transition states, and products. rsc.orgnumberanalytics.com For a molecule like this compound, which possesses a polar aldehyde group and a polarizable π-system, solvent interactions are expected to play a substantial role in its reactivity.

Computational methods model solvent effects primarily through two approaches: implicit and explicit models. mdpi.comnumberanalytics.com

Implicit Solvent Models: These models, often called continuum models (e.g., Polarizable Continuum Model - PCM), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For neutral molecules, these models often show minor changes in reactivity indices compared to the gas phase. acs.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation, typically surrounding the solute molecule in a "box." mdpi.com This method allows for the detailed, specific accounting of solute-solvent interactions, such as hydrogen bonding, but at a much higher computational cost. researchgate.netacs.org Explicit models are necessary to capture phenomena where the solvent directly participates in the reaction mechanism or forms specific, stabilizing interactions. rsc.orgacs.org

The reactivity of this compound can be influenced by the solvent in several ways. For instance, in polar protic solvents like water or methanol, the aldehyde oxygen can act as a hydrogen bond acceptor, stabilizing the ground state. mdpi.com The choice of solvent can also alter reaction pathways. In nickel-catalyzed reductive cyclization reactions of ynals (a class of compounds including this compound), the reaction mechanism and product distribution can be sensitive to the solvent environment. acs.org A change from a nonpolar to a polar solvent can dramatically affect activation energies by differentially stabilizing the transition state relative to the reactants. rsc.org

Table 1: Predicted Influence of Solvent Type on a Hypothetical Reaction of this compound

| Solvent Type | Example Solvent | Primary Interaction with this compound | Expected Influence on Reactivity |

|---|---|---|---|

| Nonpolar Aprotic | Hexane, Toluene (B28343) | van der Waals / Dispersion forces with phenyl group and hydrocarbon chain. | Minimal stabilization of polar groups. May favor aggregation or reactions where polarity decreases. |

| Polar Aprotic | Acetone, Acetonitrile | Dipole-dipole interactions with the aldehyde group. | Stabilizes the polar ground state and potentially polar transition states, influencing reaction rates. |

| Polar Protic | Water, Methanol | Hydrogen bonding with the aldehyde oxygen. | Strong stabilization of the aldehyde group. Can act as a proton source/sink, potentially opening new reaction pathways. rsc.org |

Catalyst-Substrate Interactions in Modeled Catalytic Cycles

Computational modeling is an indispensable tool for elucidating the complex mechanisms of catalyzed reactions involving substrates like this compound. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the rate-determining steps of a catalytic cycle.

A pertinent example is the nickel-catalyzed reductive cyclization of ynals. acs.org Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of such transformations. These studies model the interactions between the Ni(0) catalyst, phosphine (B1218219) ligands, the ynal substrate, and a reducing agent (e.g., a silane). acs.org

The catalytic cycle is proposed to begin with the coordination of the ynal to the nickel center, followed by an oxidative cyclization to form a five-membered nickelacycle intermediate. nih.gov The regioselectivity of this step—determining which new bond is formed—is governed by subtle electronic and steric interactions between the catalyst's ligands and the substrate's phenyl and aldehyde groups. acs.org For instance, DFT calculations on a related Ni-catalyzed cycloaddition with alkynes revealed that unusual regioselectivity arose from steric repulsion between the directing group and the substrate in the migratory insertion transition state. acs.org

Furthermore, computational studies on alkyne semihydrogenation catalyzed by Frustrated Lewis Pairs (FLPs) show that both the steric hindrance of the catalyst and the substrate govern the reaction's activity. acs.orgnih.gov The electronic properties of the catalyst, such as the electron density at the Lewis basic site, also strongly influence the activation energy. acs.org These computational insights allow for the rational design of catalysts with improved activity and selectivity for specific alkyne functionalizations. rsc.org

Table 2: Key Catalyst-Substrate Interactions in Modeled Alkyne Functionalization

| Interaction Type | Description | Modeled Effect on Catalysis | Relevant Example System |

|---|---|---|---|

| Steric Repulsion | Spatial clash between bulky ligands on the catalyst and substituents on the alkyne substrate. | Controls regioselectivity and can destabilize certain transition states, directing the reaction to a specific outcome. acs.org | Ni-catalyzed C-H cycloaddition with internal alkynes. acs.org |

| π-Coordination | Interaction of the alkyne's π-system with the metal center of the catalyst. | Activates the alkyne for subsequent steps like oxidative coupling or insertion. researchgate.net | Ni-catalyzed alkyne cyclotrimerization. researchgate.net |

| Hemilability | A ligand that can partially dissociate from the metal center, opening a coordination site for the substrate. | Facilitates key steps in the catalytic cycle by creating transient vacant sites for substrate binding. researchgate.net | Diphosphine ketone supported nickel catalysts. researchgate.net |

| σ-Complex-Assisted Metathesis (σ-CAM) | A C-H bond of the substrate interacts with the metal center, facilitated by another molecule (e.g., an alkyne) acting as a proton acceptor. | Provides a low-energy pathway for C-H bond activation, a critical step in many functionalization reactions. acs.org | Ni-catalyzed C-H functionalization with an internal alkyne. acs.org |